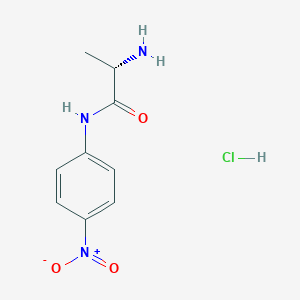

L-Alanine 4-nitroanilide hydrochloride

Description

Historical Development of L-Alanine 4-nitroanilide hydrochloride

The development of this compound traces its origins to the broader field of chromogenic substrate development that emerged in the mid-20th century. The foundational work on para-nitroanilide substrates began with the recognition that enzymatic cleavage could release chromophoric compounds, enabling spectrophotometric detection of enzyme activity. The systematic application of this principle to aminopeptidase research marked a significant milestone in enzyme biochemistry, as it provided researchers with a quantitative method for measuring proteolytic activity.

The term "aminopeptidase" was first introduced in 1929 by Linderstrøm-Lang and Sato to describe enzymes that cleave amino acids from the N-terminus of peptides. This nomenclature established the conceptual framework for understanding the specific enzymatic processes that this compound would later be designed to detect. The subsequent decades witnessed extensive research into aminopeptidase structure and function, particularly focusing on leucine aminopeptidase (LAP) and aminopeptidase N (APN) in the 1950s and 1960s.

The synthesis of this compound emerged from the need for more specific and sensitive substrates for alanine aminopeptidase detection. The compound's development was facilitated by advances in peptide synthesis techniques, particularly the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate peptide bond formation between L-alanine and 4-nitroaniline. Industrial production methods later incorporated automated peptide synthesizers, enabling scalable manufacturing with high yield and purity standards.

Significance in Biochemical Research

This compound has established itself as a cornerstone substrate in multiple areas of biochemical research, demonstrating exceptional utility across diverse experimental applications. The compound's primary significance lies in its role as a chromogenic substrate for alanine aminopeptidase, an enzyme predominantly found in gram-negative bacteria. This specificity has made it invaluable for bacterial identification and differentiation protocols, where the characteristic yellow color change upon enzymatic cleavage provides rapid visual confirmation of enzyme activity.

In pharmaceutical development, this compound plays a crucial role in drug formulation and testing procedures. The compound serves as a reliable marker for evaluating the efficacy of new therapeutic agents targeting various diseases, particularly those involving proteolytic pathways. Its application in drug discovery processes has enhanced the efficiency of screening protocols and provided researchers with quantitative data for compound optimization.

The analytical chemistry applications of this compound extend to chromatographic techniques, where it aids in the separation and identification of amino acids and peptides. Recent developments have included its integration with high-performance liquid chromatography (HPLC) methods for measuring N-acetylmuramoyl-L-alanine amidase activity, demonstrating its versatility in advanced analytical protocols. These applications have provided accurate analytical data for researchers investigating complex biochemical systems and metabolic pathways.

Evolution as a Chromogenic Substrate

The evolution of this compound as a chromogenic substrate reflects broader advances in enzyme assay methodologies and spectrophotometric detection techniques. Chromogenic substrates are designed as colorless soluble molecules consisting of a chromophore that releases color upon enzymatic cleavage. The specific design of this compound incorporates para-nitroaniline as the chromogenic component, which exhibits strong absorption at 405-410 nm when released from the substrate.

The principle underlying chromogenic substrate function involves the suppression of chromophore absorption when the para-nitroaniline moiety is N-acylated by the attached amino acid residue. Upon enzymatic cleavage, the restoration of normal photochemical properties in the released para-nitroaniline enables quantitative spectrophotometric measurement. This mechanism has been refined over decades to optimize sensitivity, specificity, and practical utility in laboratory settings.

Modern applications of this compound have benefited from advances in automated assay development. Studies have demonstrated the successful implementation of automated methods for measuring aminopeptidase activity using this substrate, showing excellent correlation with manual assays and providing enhanced diagnostic capabilities for high-throughput laboratories. These developments have expanded the compound's utility beyond traditional research applications into clinical diagnostic settings.

Conceptual Framework in Enzyme Studies

The conceptual framework surrounding this compound in enzyme studies encompasses fundamental principles of enzyme-substrate specificity, kinetic analysis, and mechanistic understanding. The compound serves as a model substrate for investigating the catalytic mechanisms of alanine aminopeptidase and related proteolytic enzymes. Its high specificity for alanine aminopeptidase makes it an ideal tool for studying enzyme activity patterns and regulatory mechanisms.

Enzyme-substrate interactions involving this compound follow classical Michaelis-Menten kinetics, enabling researchers to determine fundamental kinetic parameters such as Km and Vmax values. These measurements provide insights into enzyme efficiency, substrate affinity, and catalytic turnover rates. The compound's relatively high hydrolysis rate and excellent solubility characteristics enhance its utility for quantitative kinetic studies.

The mechanistic framework for this compound hydrolysis involves specific recognition and binding by the enzyme's active site, followed by catalytic cleavage of the peptide bond. This reaction releases L-alanine and 4-nitroaniline, with the latter serving as the spectrophotometric reporter molecule. The enzyme's active site architecture specifically positions the substrate for efficient cleavage, demonstrating the importance of structural complementarity in enzyme-substrate interactions.

Properties

IUPAC Name |

(2S)-2-amino-N-(4-nitrophenyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3.ClH/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15;/h2-6H,10H2,1H3,(H,11,13);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXRLSXNWLNHQR-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185660 | |

| Record name | (S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31796-55-1 | |

| Record name | L-Alanine-4-nitroanilide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31796-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031796551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-N-(4-nitrophenyl)propionamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Coupling of L-Alanine and 4-Nitroaniline

The primary reaction involves activating the carboxyl group of L-alanine for nucleophilic attack by the amine group of 4-nitroaniline. Common coupling agents include N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate amide bond formation under mild conditions.

Reaction Scheme :

Key Parameters :

Hydrochloride Salt Formation

The free base of L-alanine 4-nitroanilide is treated with hydrochloric acid (HCl) to form the hydrochloride salt, enhancing solubility and stability for biochemical applications.

Procedure :

-

Dissolve the crude product in anhydrous ethanol.

-

Add concentrated HCl dropwise until pH ≤ 2.

-

Precipitate the hydrochloride salt using cold diethyl ether.

Industrial-Scale Production Methods

Industrial synthesis prioritizes scalability and cost-effectiveness. Automated peptide synthesizers are employed to optimize yield and minimize side reactions.

Continuous Flow Reactor Systems

Modern facilities use continuous flow reactors to maintain precise control over reaction parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Residence Time | 30–60 minutes | Longer times reduce byproducts |

| Temperature | 20–25°C | Higher temps risk decomposition |

| Catalyst Loading | 5–10 mol% | Excess catalyst complicates purification |

Advantages :

Purification and Characterization

Chromatographic Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is standard for isolating high-purity product:

| Column | Mobile Phase | Retention Time |

|---|---|---|

| C18 | Acetonitrile/Water (70:30) | 8.2 ± 0.3 minutes |

Purity Criteria :

Spectroscopic Validation

-

IR Spectroscopy : Peaks at 1650 cm⁻¹ (amide C=O stretch) and 1520 cm⁻¹ (NO₂ symmetric stretch).

-

NMR : (D₂O): δ 1.45 (d, 3H, CH₃), 3.80 (q, 1H, CH), 7.85 (d, 2H, Ar-H), 8.20 (d, 2H, Ar-H).

| Factor | Effect | Mitigation Strategy |

|---|---|---|

| Light (UV Exposure) | Nitro group decomposition | Store in amber glass vials |

| Temperature (>25°C) | Hydrolysis of amide bond | Maintain −20°C storage |

| pH (Alkaline) | Salt dissociation | Use pH 4–6 buffers |

Shelf Life :

Comparative Analysis of Synthetic Methods

Batch vs. Flow Synthesis

| Metric | Batch Method | Flow Method |

|---|---|---|

| Yield | 65–75% | 80–85% |

| Purity | 95–98% | 98–99% |

| Scalability | Limited to 10 kg/batch | Continuous production |

Trade-offs : Flow systems require higher initial investment but offer superior consistency.

Case Studies and Research Applications

Chemical Reactions Analysis

Types of Reactions

L-Alanine 4-nitroanilide hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

Common Reagents and Conditions

Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Solvents: Dichloromethane, tetrahydrofuran, methanol.

Major Products Formed

Reduction: Formation of (S)-2-Amino-N-(4-aminophenyl)propionamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

Biochemical Assays

L-Alanine 4-nitroanilide hydrochloride is primarily used as a substrate in enzyme assays, especially for studying proteases and peptidases. It allows researchers to effectively measure enzyme activity by producing a measurable product upon enzymatic cleavage. This application is crucial for understanding enzyme kinetics and mechanisms.

Pharmaceutical Development

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of therapeutic compounds. Its role in drug formulation and testing enhances the efficiency of drug discovery processes, particularly for agents targeting various diseases.

Analytical Chemistry

This compound is employed in chromatographic techniques to aid in the separation and identification of amino acids and peptides. Its ability to provide accurate analytical data makes it invaluable for researchers conducting qualitative and quantitative analyses in biochemical studies.

Biotechnology

In biotechnology, this compound is utilized in the synthesis of peptide-based compounds. This application contributes to advancements in creating novel biomaterials and therapeutic agents, facilitating innovations in medical and industrial biotechnology.

Educational Purposes

Academic laboratories frequently use this compound for teaching purposes, helping students grasp concepts related to amino acid chemistry and enzymatic reactions through practical experiments.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various contexts:

- Automated Assay Development : A study developed an automated assay for urinary alanine aminopeptidase activity using this compound as a substrate. The method demonstrated excellent correlation with manual photometric assays, indicating its potential for clinical diagnostics and toxicological studies .

- Differentiation of Bacterial Species : Research has shown that this compound can effectively differentiate between gram-positive and gram-negative bacteria based on the activity of L-alanine aminopeptidase, which is more prevalent in gram-negative microbes .

Mechanism of Action

The mechanism of action of L-Alanine 4-nitroanilide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

4-Nitrophenethylamine hydrochloride: Similar in structure but lacks the propionamide moiety.

2-(4-Nitrophenyl)ethylamine hydrochloride: Similar but with a different substitution pattern on the ethylamine chain.

Uniqueness

L-Alanine 4-nitroanilide hydrochloride is unique due to the presence of both the amino and nitrophenyl groups, along with the propionamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

L-Alanine 4-nitroanilide hydrochloride (H-Ala-pNA·HCl) is a synthetic compound primarily recognized as a substrate for L-alanine aminopeptidase, an enzyme that plays a crucial role in the hydrolysis of peptide bonds involving the amino acid L-alanine. This article delves into its biological activity, mechanisms of action, and its applications in microbiological research.

- Molecular Formula : C₉H₁₁N₃O₃·HCl

- Molecular Weight : 245.67 g/mol

- CAS Number : 31796-55-1

This compound serves as a substrate for L-alanine aminopeptidase, which is predominantly found in the cell walls of gram-negative bacteria. The enzyme cleaves the compound into L-alanine and 4-nitroaniline, leading to a color change in bacterial suspensions that can be visually monitored. This property makes it useful for differentiating between gram-positive and gram-negative bacteria based on enzymatic activity.

Enzymatic Hydrolysis

The hydrolysis of L-alanine 4-nitroanilide is catalyzed by L-alanine aminopeptidase, which is specific to gram-negative microorganisms. This reaction results in the release of 4-nitroaniline, which imparts a yellow color to the solution. The intensity of this color change is directly proportional to the enzyme's activity, allowing for quantitative analysis.

Case Studies and Research Findings

-

Differentiation of Bacterial Species :

- A study demonstrated that H-Ala-pNA·HCl could effectively differentiate between gram-negative and gram-positive bacteria by measuring enzymatic activity levels. Significant L-alanine aminopeptidase activity was observed in various strains of gram-negative bacteria, confirming its utility as a diagnostic tool in microbiology .

-

Characterization of MtfA Protein :

- Research involving the characterization of MtfA, a regulatory protein, utilized this compound to measure aminopeptidase activities. The study highlighted how MtfA influences proteolytic activities in bacterial cultures under different growth conditions, showcasing the compound's relevance in understanding bacterial metabolism and regulation .

-

Enzyme Activity in Synovial Fluid :

- Another investigation identified a novel enzyme capable of hydrolyzing similar nitroanilide substrates in rheumatoid synovial fluid, emphasizing the broader implications of nitroanilides beyond bacterial studies. This enzyme displayed metal-dependent activity and was linked to inflammatory processes, indicating potential clinical applications .

Applications

- Microbiological Diagnostics : H-Ala-pNA·HCl is widely used in assays to determine the presence of L-alanine aminopeptidase activity in microbial samples, aiding in the identification and classification of bacterial species.

- Biochemical Research : The compound serves as a model substrate for studying proteolytic enzymes and their regulatory mechanisms in various biological contexts.

Summary Table of Findings

| Study Focus | Key Findings |

|---|---|

| Bacterial Differentiation | Effective differentiation between gram-positive and gram-negative bacteria |

| MtfA Protein Characterization | Insights into regulatory roles and proteolytic activities |

| Enzyme Activity in Synovial Fluid | Identification of novel enzymes with clinical relevance |

Q & A

Q. How is L-Alanine 4-nitroanilide hydrochloride utilized in measuring aminopeptidase activity?

this compound serves as a chromogenic substrate for aminopeptidases, such as alanine aminopeptidase. In experimental setups, the enzyme cleaves the substrate into 4-nitroaniline and L-alanine. The release of 4-nitroaniline is quantified spectrophotometrically at 405 nm, providing a real-time measure of enzymatic activity. This method is critical in cell biology to assess membrane-bound aminopeptidase N in intestinal barrier models .

Q. What is the role of this compound in differentiating Gram-negative and Gram-positive bacteria?

Gram-negative bacteria express alanine aminopeptidase, which hydrolyzes this compound to produce yellow 4-nitroaniline. In contrast, Gram-positive bacteria lack this enzyme. Test strips impregnated with the substrate allow rapid bacterial differentiation: a color change indicates Gram-negative species. This method is widely used in clinical microbiology for phenotypic identification .

Q. What analytical methods ensure the purity of this compound in research?

High-performance liquid chromatography (HPLC) with a C18 column and mobile phases like methanol-water mixtures (e.g., 70:30 v/v) is recommended. Detection at 254 nm ensures sensitivity for nitroaniline derivatives. System suitability tests (e.g., peak symmetry, retention time consistency) and repeatability checks (<2% RSD) are essential for validation .

Advanced Research Questions

Q. How can researchers optimize substrate concentration in enzyme kinetic studies using this compound?

Optimization involves determining the Michaelis-Menten constant (Km) via Lineweaver-Burk plots. Substrate concentrations should span 0.2–5× Km to capture linear and saturation phases. Avoid concentrations >10 mM, as aggregation or inhibition may occur. Pre-experiments using fixed enzyme concentrations (e.g., 0.1–1 U/mL) ensure measurable initial rates without signal saturation .

Q. What experimental controls validate specificity of this compound for target enzymes?

Include (1) inhibitor controls (e.g., 1,10-phenanthroline for metalloaminopeptidases), (2) enzyme-negative samples (heat-inactivated or knockout strains), and (3) parallel assays with alternative substrates (e.g., Leu-pNA for leucine aminopeptidase). Cross-reactivity with related enzymes (e.g., proline-specific peptidases) must be ruled out via kinetic profiling .

Q. How can discrepancies in reported hydrolysis rates of this compound be resolved?

Discrepancies often arise from variations in assay conditions (pH, temperature, ionic strength) or enzyme sources (e.g., recombinant vs. native). Standardize protocols using reference enzymes (e.g., porcine intestinal aminopeptidase N) and buffer systems (e.g., 50 mM Tris-HCl, pH 7.5). Validate spectrophotometer calibration with a 4-nitroaniline standard curve .

Q. What strategies mitigate interference from endogenous chromophores in complex biological samples?

Pre-treat samples with size-exclusion filtration (e.g., 10 kDa cutoff) to remove high-molecular-weight interferents. Use dual-wavelength measurements (e.g., 405 nm for product and 490 nm for background) or blank subtraction. For cell lysates, include detergent controls (e.g., 0.1% Triton X-100) to account for turbidity .

Key Methodological Insights

- Enzyme Kinetics : Use initial rate measurements within the first 10% of substrate depletion to avoid product inhibition .

- Bacterial Assays : Incubate test strips at 37°C for 15–30 minutes; interpret color changes under controlled lighting to minimize subjectivity .

- Safety : While not classified as hazardous, handle with nitrile gloves and eye protection to prevent contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.